1-(Bromomethyl)-3-cyclopropylbenzene
Overview
Description
1-(Bromomethyl)-3-cyclopropylbenzene is an organic compound characterized by a benzene ring substituted with a bromomethyl group and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-3-cyclopropylbenzene can be synthesized through several methods. One common approach involves the bromination of 3-cyclopropylbenzyl alcohol using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) under controlled conditions. The reaction typically requires a solvent such as dichloromethane (CH2Cl2) and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-3-cyclopropylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted benzene derivatives.
Oxidation: The compound can be oxidized to form benzyl alcohol or benzaldehyde derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) at moderate temperatures.
Oxidation: Potassium permanganate in aqueous or alkaline medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Major Products:
- Substituted benzene derivatives (e.g., azides, thiols, ethers)
- Benzyl alcohol or benzaldehyde derivatives
- Methyl-substituted benzene
Scientific Research Applications
1-(Bromomethyl)-3-cyclopropylbenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a building block in the design of bioactive compounds and enzyme inhibitors.
Medicine: Explored for its role in the development of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-3-cyclopropylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, facilitating nucleophilic substitution reactions. The cyclopropyl group can influence the compound’s reactivity and stability through steric and electronic effects.
Molecular Targets and Pathways:
Nucleophilic Substitution: The bromomethyl group is targeted by nucleophiles, leading to the formation of new carbon-nucleophile bonds.
Oxidation and Reduction: The compound undergoes redox reactions, altering its oxidation state and functional groups.
Comparison with Similar Compounds
1-(Bromomethyl)-3-cyclopropylbenzene can be compared with similar compounds such as:
1-(Bromomethyl)-4-cyclopropylbenzene: Similar structure but with the cyclopropyl group in the para position.
1-(Chloromethyl)-3-cyclopropylbenzene: Similar structure with a chloromethyl group instead of a bromomethyl group.
1-(Bromomethyl)-3-phenylpropane: Similar structure with a phenylpropane group instead of a cyclopropyl group.
Uniqueness: The presence of both the bromomethyl and cyclopropyl groups in this compound imparts unique reactivity and potential for diverse applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-(bromomethyl)-3-cyclopropylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br/c11-7-8-2-1-3-10(6-8)9-4-5-9/h1-3,6,9H,4-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNNBZHQOBXNPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC(=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260850-05-2 | |
Record name | 1-(bromomethyl)-3-cyclopropylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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